Aztréonam à cycle ouvert

Vue d'ensemble

Description

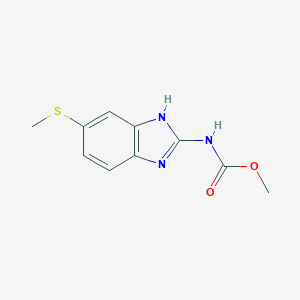

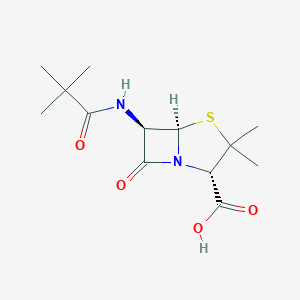

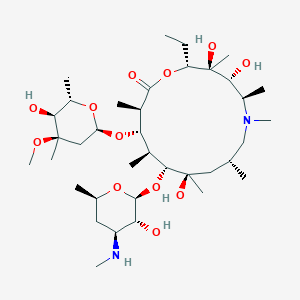

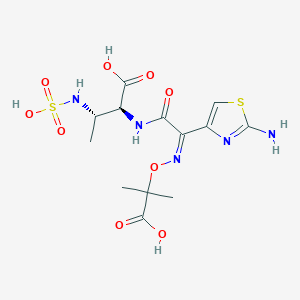

SQ 26,992 is a 1,3-thiazole that is obtained via biohydrolysis of the beta-lactam ring of aztreonam. It has a role as a metabolite and an allergen. It is a member of 1,3-thiazoles, a dicarboxylic acid and a member of sulfamic acids.

Applications De Recherche Scientifique

Étalon de référence pharmaceutique

L'aztréonam à cycle ouvert est utilisé comme étalon de référence USP . Dans ce rôle, il contribue à garantir la qualité et la pureté des produits pharmaceutiques en servant de référence dans les tests et les dosages pharmacopéens. Cette application est essentielle pour maintenir l'intégrité des processus de fabrication pharmaceutique et assurer la sécurité des patients.

Dosages par chromatographie liquide

En chimie analytique, en particulier dans l'industrie pharmaceutique, l'this compound est utilisé dans la préparation de solutions d'aptitude du système lors du dosage des injections d'aztréonam . Ces solutions sont essentielles pour valider les performances des systèmes de chromatographie liquide (CL) couplés à des détecteurs UV, comme décrit dans les monographies de la Pharmacopée des États-Unis (USP).

Tests d'activité antimicrobienne

L'this compound joue un rôle important dans les études in vitro qui testent l'activité antimicrobienne de l'aztréonam, en particulier lorsqu'il est associé à d'autres inhibiteurs de bêta-lactamases comme l'avibactam . Cette combinaison s'est montrée prometteuse contre les bactéries Gram négatives productrices de métallo-bêta-lactamases, qui sont souvent résistantes à de nombreux autres antibiotiques.

Microbiologie clinique

En microbiologie clinique, l'this compound est utilisé pour identifier et quantifier l'aztréonam dans les échantillons biologiques. Ceci est crucial pour surveiller les niveaux de médicaments chez les patients, optimiser les schémas posologiques et assurer un traitement efficace tout en minimisant le risque de toxicité .

Recherche sur les inhibiteurs de bêta-lactamases

Le composé est essentiel pour la recherche de nouveaux inhibiteurs de bêta-lactamases. En servant de substrat ou de comparateur, il contribue au développement de nouveaux inhibiteurs qui peuvent améliorer l'efficacité des antibiotiques bêta-lactamines contre les souches bactériennes résistantes .

Développement de combinaisons d'antibiotiques

La compatibilité de l'this compound avec d'autres antibiotiques, tels que l'avibactam, est explorée pour développer de nouvelles combinaisons d'antibiotiques. Ces combinaisons visent à lutter contre les infections difficiles causées par des organismes multirésistants .

Études pharmacocinétiques

Il est également utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de l'aztréonam. De telles études sont essentielles pour développer de nouvelles formulations et systèmes d'administration des antibiotiques .

Mécanisme D'action

Target of Action

It primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a key target for antibiotics like Open Ring Aztreonam .

Mode of Action

The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Open Ring Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases . This results in the inhibition of bacterial cell wall synthesis .

Biochemical Pathways

Open Ring Aztreonam’s action primarily affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting PBP3, Open Ring Aztreonam disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the formation of elongated filamentous cells, which ultimately lyse, resulting in bacterial death .

Pharmacokinetics

Approximately 6 to 16% of Open Ring Aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound . In healthy subjects, Open Ring Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . About two-thirds of the drug is eliminated unchanged in the urine . The serum half-life of Open Ring Aztreonam averaged 1.7 hours in subjects with normal renal function, independent of the dose and route of administration .

Result of Action

The primary result of Open Ring Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Open Ring Aztreonam causes the formation of elongated filamentous cells, which ultimately lyse, leading to bacterial death . This makes Open Ring Aztreonam effective against a range of gram-negative bacterial infections .

Action Environment

Open Ring Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, the presence of human serum, and oxygen levels .

Analyse Biochimique

Biochemical Properties

Open Ring Aztreonam interacts with penicillin-binding protein 3 (PBP3) of susceptible gram-negative pathogens . By binding to PBP3, it inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases .

Cellular Effects

Open Ring Aztreonam has a significant impact on various types of cells and cellular processes. It forms elongated filamentous cells which ultimately lyse, resulting in death . It has no activity against Gram-positive and anaerobic bacteria .

Molecular Mechanism

The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

It has been demonstrated that bolus dosing with higher aztreonam concentrations resulted in increased 24 h AUC and increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .

Dosage Effects in Animal Models

The effects of Open Ring Aztreonam vary with different dosages in animal models

Metabolic Pathways

Open Ring Aztreonam is involved in the peptidoglycan biosynthesis pathway . It depletes the feedstocks for peptidoglycan synthesis . The combination of aztreonam and avibactam inhibits the metabolism of E. coli by interfering with metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .

Transport and Distribution

It is known that approximately 6 to 16% of aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound .

Subcellular Localization

It is known that aztreonam binds to penicillin-binding protein 3 of susceptible gram-negative pathogens

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNMEMSULYOOK-VEHQQRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87500-74-1 | |

| Record name | SQ 26992 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 26992 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ-26992 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is SQ 26,992 formed and what is its significance?

A1: SQ 26,992 is generated through the in vivo hydrolysis of aztreonam, a process that opens the beta-lactam ring structure. [, ] This metabolite is significant because it is not subject to rapid elimination like aztreonam and exhibits a longer half-life. [] This characteristic becomes particularly important in patients with impaired renal function, where accumulation of SQ 26,992 could potentially lead to toxicity. []

Q2: What is the elimination half-life of SQ 26,992 compared to aztreonam?

A2: In healthy volunteers, SQ 26,992 exhibits a half-life of 26 hours. [] This is significantly longer than the 1.6-1.7 hour half-life observed for aztreonam after intravenous or intramuscular administration. []

Q3: Does SQ 26,992 accumulate in patients with renal insufficiency?

A3: Research indicates that SQ 26,992 levels increase in patients with reduced kidney function. A study involving elderly patients with renal insufficiency demonstrated a progressive rise in trough levels of SQ 26,992 throughout a 5-day aztreonam treatment. [] This accumulation was inversely correlated with creatinine clearance rates, indicating that poorer kidney function leads to slower elimination of the metabolite. []

Q4: Does SQ 26,992 possess any antimicrobial activity?

A4: Studies conducted on SQ 26,992 and other minor metabolites isolated from monkey urine have confirmed that they lack significant antimicrobial activity. [] Therefore, SQ 26,992 does not contribute to the therapeutic effect of aztreonam.

Q5: How is SQ 26,992 typically measured in biological samples?

A6: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying SQ 26,992 in biological samples. This technique allows for the separation and detection of aztreonam and its related substances, including SQ 26,992. [, ] Amperometric detection, which offers specificity for the aminothiazole group present in aztreonam and its metabolites, can be employed as an alternative or complementary detection method to UV detection in HPLC analysis. []

Q6: What are the implications of SQ 26,992 for aztreonam dosing in specific patient populations?

A7: While age alone doesn't significantly impact aztreonam pharmacokinetics, renal function is a critical factor. [] The accumulation of SQ 26,992 in patients with renal insufficiency highlights the need for dose adjustments based on creatinine clearance to avoid potential toxicity. [] This is particularly important for elderly patients, who are more likely to have age-related decline in kidney function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.